N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 1325704-57-1
Cat. No.: VC11859976
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1325704-57-1 |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26) |
| Standard InChI Key | DJPNCCDDTMKCOF-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole ring substituted at positions 2 and 4. The 2-position hosts a phenyl group, while the 4-position is functionalized with a carboxamide linker connected to a 4-[(dimethylcarbamoyl)methyl]phenyl group. This arrangement creates a planar triazole core conjugated with aromatic systems, enhancing π-π stacking interactions critical for biological target binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[4-[2-(Dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
| Topological Polar Surface Area | 95.7 Ų |
The compound’s solubility profile is influenced by its polar carboxamide and dimethylcarbamoyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate that it remains intact under ambient conditions but may degrade under prolonged UV exposure or extreme pH.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves sequential functionalization steps:
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Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide precursor generates the 1,2,3-triazole core .
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Carboxamide Installation: Reaction of the triazole-4-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline under peptide coupling conditions (e.g., HATU/DIPEA) yields the target compound.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenylacetylene, NaN₃, CuSO₄, sodium ascorbate, H₂O/EtOH, 24 h | 80% |
| 2 | 4-[(Dimethylcarbamoyl)methyl]aniline, HATU, DIPEA, DMF, 12 h | 75% |
Modifications to the CuAAC protocol, such as using lutidine as a base, have been reported to enhance regioselectivity and yield in analogous triazole syntheses .
Applications in Materials Science
Ligand Design and Coordination Chemistry
4-Phenyl-1,2,3-triazoles serve as versatile ligands for transition metals. For instance, iridium(III) complexes with triazole ligands exhibit tunable luminescence properties, useful in OLEDs . The carboxamide group in this compound could facilitate supramolecular assembly via hydrogen bonding, enabling applications in polymer networks or sensors.
Table 3: Comparative Redox Properties of Triazole Complexes
| Complex | Reduction Potential (V vs. Fc⁺/Fc) | Application |
|---|---|---|
| [Ir(ppy)₂(A)]PF₆ | -1.97 ± 0.03 | Electroluminescence |
| [Ir(ppy)₂(5)]PF₆ | -2.57 | Catalysis |
Future Research Directions
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Activity Screening: Systematic evaluation against cancer cell lines and microbial strains.
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Structural Analogues: Modifying the dimethylcarbamoyl group to optimize pharmacokinetics.
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Materials Integration: Testing as a ligand in luminescent metal-organic frameworks (MOFs).
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